molecular formula C21H31ClN2O2S B5033975 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine

4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine

Cat. No.: B5033975
M. Wt: 411.0 g/mol
InChI Key: UUSIERNVRUDYIP-UHFFFAOYSA-N
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Description

The compound “4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a phenoxy group and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, a six-membered ring with one nitrogen atom, would be a key structural feature .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carbonyl group is often involved in reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could affect its solubility .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many piperidine derivatives have pharmaceutical applications, so this compound could potentially interact with biological receptors or enzymes .

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are often determined through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential pharmaceutical applications, given the prevalence of piperidine derivatives in medicinal chemistry . Additionally, studies could be conducted to optimize its synthesis process and to better understand its physical and chemical properties.

Properties

IUPAC Name

[4-chloro-2-[1-(3-methylsulfanylpropyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN2O2S/c1-27-15-5-10-23-13-8-18(9-14-23)26-20-16-17(22)6-7-19(20)21(25)24-11-3-2-4-12-24/h6-7,16,18H,2-5,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSIERNVRUDYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN1CCC(CC1)OC2=C(C=CC(=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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